2-chloro-4-fluoro-N-2-pyrazinylbenzamide
Description
2-Chloro-4-fluoro-N-2-pyrazinylbenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a fluoro group at the 4-position of the benzene ring, and a pyrazinyl group attached via an amide linkage. This compound’s structure combines halogenated aromatic moieties with a nitrogen-rich heterocycle, making it a candidate for exploration in medicinal chemistry and materials science. The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the pyrazine ring may contribute to hydrogen bonding or π-π stacking interactions in biological or crystalline environments .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O/c12-9-5-7(13)1-2-8(9)11(17)16-10-6-14-3-4-15-10/h1-6H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZROBENPNYBZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 2-chloro-4-fluoro-N-2-pyrazinylbenzamide, emphasizing differences in substituents, heterocyclic systems, and inferred properties:
Key Comparisons:
Heterocyclic Influence: Pyrazine (target compound) vs. Pyridine analogs may exhibit weaker binding due to reduced polarity . Pyridazine-pyrrole hybrid (): The extended side chain introduces steric bulk and additional H-bonding sites, which could improve selectivity but reduce bioavailability .
Substituent Effects :
- Nitro vs. chloro/fluoro (): Nitro groups in 4-chloro-2-nitrobenzoic acid increase acidity and hydrogen-bonding capacity compared to the target’s halogenated benzamide, influencing crystallization behavior .
- Boronic acid (): Used primarily as a synthetic intermediate, lacking the amide group’s stability and target affinity .
Research Findings and Data
- Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-chloro-4-fluorobenzoic acid derivatives and 2-aminopyrazine, a route analogous to methods described for related benzamides (e.g., ) .
- Crystallography : Pyrazine-containing compounds (e.g., ) form co-crystals via N–H···O/N interactions, suggesting similar solid-state behavior for the target compound .
- Biological Activity : While direct data are unavailable, pyrazine-based benzamides are frequently explored as kinase inhibitors, leveraging their H-bonding capacity. Chloro/fluoro substituents may enhance membrane permeability .
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